molecular formula C15H16F3NO2 B2724176 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide CAS No. 1421483-83-1

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide

Cat. No.: B2724176
CAS No.: 1421483-83-1
M. Wt: 299.293
InChI Key: BMLBIENJUMZTEW-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the preparation of the 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.

    Coupling reaction: The phenoxy intermediate is then coupled with a but-2-yn-1-yl halide under basic conditions to form the desired product.

    Amidation: The final step involves the amidation of the coupled product with butyric acid or its derivatives to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h5,7-8,11H,2,6,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLBIENJUMZTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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